molecular formula C22H26N2O3 B2390694 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921793-24-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Katalognummer: B2390694
CAS-Nummer: 921793-24-0
Molekulargewicht: 366.461
InChI-Schlüssel: QBSWKJBQJGCNQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzoxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include:

  • Isobutyl substituent at position 5, contributing to steric bulk and lipophilicity.
  • 3,3-Dimethyl groups on the benzoxazepine ring, enhancing conformational rigidity.
  • 4-Oxo moiety, which may influence hydrogen-bonding interactions.
  • Benzamide group at position 7, a common pharmacophore in bioactive molecules.

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)13-24-18-12-17(23-20(25)16-8-6-5-7-9-16)10-11-19(18)27-14-22(3,4)21(24)26/h5-12,15H,13-14H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSWKJBQJGCNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound belonging to the benzoxazepine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies and findings.

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 921998-17-6

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated several benzoxazepine derivatives for their efficacy against various bacterial strains. Although these compounds demonstrated some antimicrobial activity, they were less potent than standard antibiotics such as streptomycin and isoniazid. Notably, one derivative (2g) showed the highest activity against Mycobacterium species among the tested compounds.

Anticancer Activity

The anticancer potential of benzoxazepine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the proliferation of several solid tumor cell lines. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play critical roles in cancer progression and inflammation . The observed cytotoxicity varied significantly depending on the specific cancer cell lines tested.

Study 1: Antitumor Efficacy

A study conducted on synthesized benzoxazepine derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The derivatives were found to induce apoptosis in a dose-dependent manner. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy .

CompoundIC50 (µM)Cancer Cell Line
2g15MCF7 (Breast)
2h20A549 (Lung)
2f12HeLa (Cervical)

Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, benzoxazepine derivatives were tested for their ability to inhibit the release of pro-inflammatory cytokines in response to inflammatory stimuli. The results indicated that these compounds could effectively reduce IL-6 and TNF-α levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The closest analog identified is N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide (CAS: 921865-05-6) . The primary distinction lies in the substitution on the benzamide ring:

Compound Name Benzamide Substituent Molecular Weight (g/mol) Notable Features
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide -H ~422.5 (calculated) Unsubstituted benzamide; moderate polarity
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide -CF₃ ~490.5 (calculated) Electron-withdrawing CF₃ group; increased lipophilicity

Implications of Substituent Variations

  • Lipophilicity : The -CF₃ group increases logP (estimated >1 unit higher), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Steric Considerations : The bulk of -CF₃ may restrict rotational freedom or binding pocket access in biological targets.

Q & A

[Basic] What synthetic strategies are recommended to optimize yield and purity for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the benzamide moiety. Key parameters to optimize include:

  • Temperature: Controlled heating (e.g., 60–80°C) during cyclization steps to minimize side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for amide bond formation .
  • Catalysts: Use of coupling agents like EDCI/HOBt for amidation or palladium catalysts for cross-coupling reactions .

Table 1: Example Reaction Conditions for Key Steps

StepReaction TypeSolventCatalystYield (%)
1CyclizationTHFNone65–75
2AmidationDMFEDCI/HOBt80–85

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .

[Basic] Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the benzoxazepine core and substituent positions. For example, the oxazepinone carbonyl signal appears at ~170–175 ppm in 13C NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 423.2; observed 423.1) .
  • X-ray Crystallography: Resolves stereochemistry for crystalline derivatives .

[Advanced] How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Methodological Answer:
Contradictions may arise from differences in assay conditions or cellular models. Mitigation strategies include:

  • Standardized Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
  • Dose-Response Curves: Perform triplicate experiments with 8–10 concentration points to calculate robust IC50 values.
  • Mechanistic Cross-Validation: Pair cytotoxicity assays with target-specific tests (e.g., enzyme inhibition assays for kinase targets) .

Example: A study reported IC50 = 2.1 µM against prostate cancer cells (PC-3), while another showed IC50 = 5.4 µM. This discrepancy could stem from differences in incubation time (48 vs. 72 hours) or serum content in media .

[Advanced] What computational methods predict target interactions and mechanism of action?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with potential targets (e.g., SYK kinase or PARP). Focus on hydrogen bonding with the oxazepinone carbonyl and hydrophobic interactions with the isobutyl group .
  • MD Simulations: Run 100-ns simulations to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity trends .

[Advanced] How can structure-activity relationship (SAR) studies guide derivatization?

Methodological Answer:

  • Core Modifications: Compare analogs with propyl vs. isobutyl substituents at position 5. Isobutyl enhances lipophilicity (LogP = 3.2 vs. 2.8 for propyl), improving membrane permeability .
  • Substituent Effects: Fluorine or methoxy groups on the benzamide ring increase target affinity (e.g., 3,4-difluoro analogs show 3x higher SYK inhibition) .

Table 2: SAR Trends for Key Derivatives

Substituent (Position)Target Affinity (Ki, nM)Solubility (mg/mL)
3,4-Dimethoxy1200.8
3,4-Difluoro450.5
2-Trifluoromethyl850.3

[Advanced] What formulation strategies improve solubility and bioavailability?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the oxazepinone carbonyl to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size ~150 nm) to increase dissolution rate and cellular uptake .
  • Co-Crystallization: Co-crystals with succinic acid improve solubility by 5x without altering activity .

[Basic] Which in vitro models are suitable for preliminary antitumor activity screening?

Methodological Answer:

  • Cell Lines: Use panels like NCI-60 or focus on specific lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for triple-negative breast cancer) .
  • Assay Protocols:
    • MTT Assay: 48-hour exposure, read absorbance at 570 nm.
    • Apoptosis Markers: Annexin V/PI staining with flow cytometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.